1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Overview
Description
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound known for its unique structure and reactivity This compound is characterized by the presence of a chloroethyl group and a trioxabicyclo[222]octane framework, which imparts distinct chemical properties
Mechanism of Action
Target of Action
It is structurally similar to dabco (1,4-diazabicyclo[222]octane), a highly nucleophilic tertiary amine base . DABCO is used as a catalyst and reagent in polymerization and organic synthesis . It is also known to be a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
Mode of Action
Dabco, a structurally similar compound, is known to act as a catalyst in the baylis-hillman reaction . In this reaction, a key step is the addition of the amine catalyst to the activated alkene to form a stabilized nucleophilic anion . This in situ-generated nucleophile then adds to the aldehyde . Subsequent elimination of the catalyst leads to the observed products .
Biochemical Pathways
Dabco is known to be involved in various reactions, including the baylis-hillman reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
Dabco, a structurally similar compound, is known to be soluble and hygroscopic , which could potentially impact its bioavailability.
Result of Action
Dabco, a structurally similar compound, is known to act as a catalyst in various reactions , which could potentially lead to various molecular and cellular effects.
Action Environment
Dabco, a structurally similar compound, is known to be hygroscopic , suggesting that environmental factors such as humidity could potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally related compound with similar nucleophilic properties but lacking the chloroethyl group.
Quinuclidine: Another bicyclic amine with a similar framework but different functional groups.
Triethylenediamine (TEDA): Similar in structure to DABCO but with different reactivity due to the presence of additional nitrogen atoms.
Uniqueness
1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its trioxabicyclo[2.2.2]octane framework provides structural stability and influences its overall chemical behavior, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(2-chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-7-4-10-8(2-3-9,11-5-7)12-6-7/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSUWHIYSSPTMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459770 | |
Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84786-96-9 | |
Record name | 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(2-chloroethyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.